

Spectroscopic Analysis of N-(2-Aminoethyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Aminoethyl)acetamide

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This technical guide provides an in-depth overview of the spectral data for **N-(2-Aminoethyl)acetamide** (CAS No: 1001-53-2), a valuable building block in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a comprehensive spectroscopic profile for researchers, scientists, and professionals in drug development.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **N-(2-Aminoethyl)acetamide**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.22	t	2H	-NH-CH ₂ -CH ₂ -NH ₂
2.75	t	2H	-NH-CH ₂ -CH ₂ -NH ₂
1.95	s	3H	CH ₃ -C(O)-
1.49	s (broad)	2H	-NH ₂

Solvent: CDCl₃. Instrument frequency not specified in the source data.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
172.5	C=O (Amide)
43.5	-NH-CH ₂ -CH ₂ -NH ₂
41.8	-NH-CH ₂ -CH ₂ -NH ₂
22.5	CH ₃ -C(O)-

Solvent: CDCl₃. Data sourced from Sigma-Aldrich.[\[1\]](#)

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Description of Vibration	Functional Group
3350-3290	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
3280	N-H Stretch	Secondary Amide (-NH-)
2940-2880	C-H Stretch	Alkyl (CH ₂ , CH ₃)
1640	C=O Stretch (Amide I)	Amide
1560	N-H Bend (Amide II)	Amide
1460	C-H Bend	Alkyl (CH ₂)

Technique: Attenuated Total Reflectance (ATR) or Neat. Data sourced from Aldrich and NIST.[\[1\]](#)
[\[2\]](#)

Table 4: Mass Spectrometry (GC-MS) Data

Mass-to-Charge Ratio (m/z)	Relative Intensity	Possible Fragment Ion
102	Moderate	$[M]^+$ (Molecular Ion)
73	High	$[M - NH_2CH_3]^+$ or $[CH_3CONHCH_2]^+$
58	Moderate	$[CH_3CONH_2]^+$
44	High	$[CH_2=NH_2]^+$
30	Base Peak	$[CH_2=NH_2]^+$

Ionization Method: Electron Ionization (EI). Data sourced from NIST.[\[1\]](#)[\[3\]](#)

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **N-(2-Aminoethyl)acetamide** (approximately 10-20 mg) was dissolved in deuterated chloroform ($CDCl_3$, ~0.7 mL). The solution was transferred to a 5 mm NMR tube. 1H and ^{13}C NMR spectra were acquired on a standard NMR spectrometer. The spectra were referenced to the residual solvent signal.

Infrared (IR) Spectroscopy

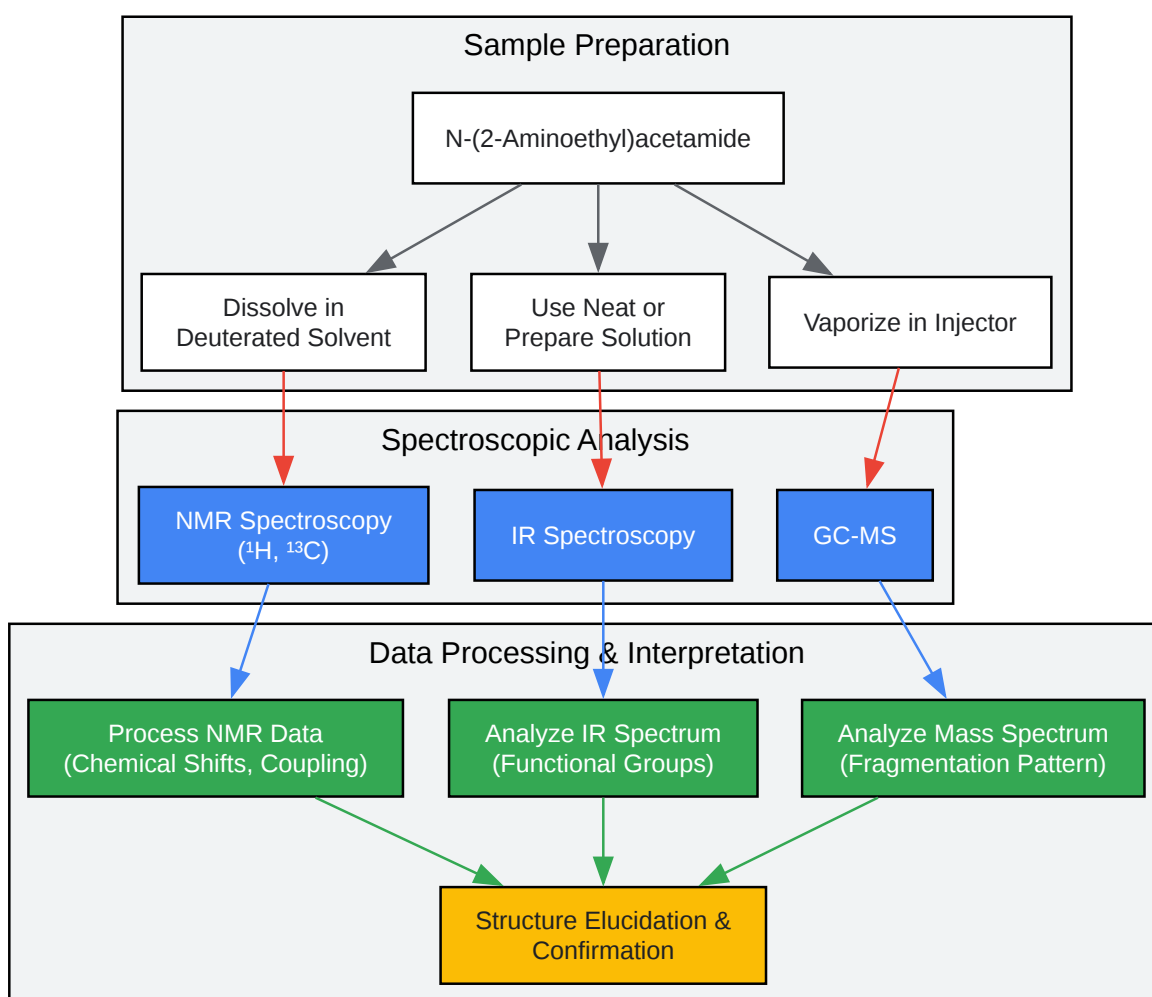
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat **N-(2-Aminoethyl)acetamide** sample was placed directly onto the ATR crystal, and the spectrum was recorded over a range of 4000-600 cm^{-1} . Alternatively, a gas-phase spectrum was obtained by vaporizing the sample.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectral analysis was performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by electron impact (EI). The resulting fragments were analyzed by a mass analyzer to generate the mass spectrum.[3]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **N-(2-Aminoethyl)acetamide**.



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Caption: Workflow for Spectroscopic Analysis.

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References

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- To cite this document: BenchChem. [Spectroscopic Analysis of N-(2-Aminoethyl)acetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091136#spectral-data-for-n-2-aminoethyl-acetamide-nmr-ir-mass-spec]

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